N-(2,3-dimethoxybenzyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
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Description
N-(2,3-dimethoxybenzyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C20H19N5O4 and its molecular weight is 393.403. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
A diversified approach to synthesizing 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives showcases the compound's role in forming complex fused tricyclic scaffolds. These derivatives are synthesized through a Ugi four-component reaction, followed by a copper-catalyzed tandem reaction, highlighting a method for rapid access to structurally varied compounds (An et al., 2017). Similarly, synthesis efforts have led to the creation of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs, indicating the compound's versatility in forming amino acid derivatives linked to the triazoloquinoxaline moiety, which showcases the adaptability and potential for bioactive molecule development (Fathalla, 2015).
Potential Biological Activities
The synthesis and evaluation of similar structures have been directed towards discovering novel inotropic agents. For instance, derivatives exhibiting favorable inotropic activity compared with standard drugs in isolated rabbit heart preparations have been identified, suggesting potential therapeutic applications in cardiovascular diseases (Li et al., 2008). Another study focusing on the synthesis of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-7-yl)-2-(piperazin-1-yl)acetamide derivatives found several compounds with significant positive inotropic activity, further emphasizing the compound's utility in developing heart disease treatments (Zhang et al., 2008).
Antimicrobial and Antifungal Applications
Research into substituted quinoxalines, including triazoloquinoxaline derivatives, has explored their antimicrobial and antifungal potentials. Some derivatives have shown potent antibacterial activity compared to standard treatments, indicating the compound's relevance in addressing microbial resistance and developing new antimicrobial agents (Badran et al., 2003).
properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c1-28-16-9-5-6-13(19(16)29-2)10-22-18(26)12-24-20(27)25-15-8-4-3-7-14(15)21-11-17(25)23-24/h3-9,11H,10,12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQLBONBHQLHTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CN2C(=O)N3C4=CC=CC=C4N=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxybenzyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide |
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